Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is an organic compound with the chemical formula C12H13NO3. It is a yellow to orange crystalline substance with a distinctive aroma. This compound is primarily used as an intermediate in the pharmaceutical industry, particularly in the synthesis of various drugs and organic compounds . It has applications in the synthesis of anti-tumor drugs, antiviral drugs, and indole compounds .
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .
Pharmacokinetics
The compound’s molecular weight, which is 22022 , suggests that it may have favorable absorption and distribution characteristics
Result of Action
In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized through several chemical reactions. One common method involves the reaction of 4-methoxy-7-azaindole with ethyl formate . The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives with varying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the ethyl ester functional group.
Ethyl 4-methoxy-7-azaindole-2-carboxylate: Another closely related compound with similar applications in pharmaceutical synthesis.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it particularly useful as an intermediate in drug synthesis and other applications .
Properties
IUPAC Name |
ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-9(15-2)4-5-12-10(7)13-8/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNVDTAGTTUEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471365 | |
Record name | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290332-97-7 | |
Record name | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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